molecular formula C19H18ClN5O2S B12460150 N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide

N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide

Cat. No.: B12460150
M. Wt: 415.9 g/mol
InChI Key: WJOXJUGYYTVWOU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a diaminopyrimidinyl sulfanyl moiety attached to a benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: This can be achieved by reacting 5-chloro-2-methoxyaniline with benzoyl chloride under basic conditions to form the benzamide intermediate.

    Introduction of the Sulfanyl Group: The benzamide intermediate can then be reacted with 4,6-diaminopyrimidine-2-thiol in the presence of a suitable coupling agent to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the chloro group may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)benzamide: Lacks the sulfanyl and diaminopyrimidinyl groups.

    4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide: Lacks the chloro-substituted methoxyphenyl group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies to identify specific advantages or applications.

Properties

Molecular Formula

C19H18ClN5O2S

Molecular Weight

415.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C19H18ClN5O2S/c1-27-15-7-6-13(20)8-14(15)23-18(26)12-4-2-11(3-5-12)10-28-19-24-16(21)9-17(22)25-19/h2-9H,10H2,1H3,(H,23,26)(H4,21,22,24,25)

InChI Key

WJOXJUGYYTVWOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NC(=CC(=N3)N)N

Origin of Product

United States

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